YCW-E11 Dual Bcl-2/Mcl-1 Inhibition vs. Single-Target Inhibitors ABT-737 and Venetoclax
YCW-E11 exhibits balanced sub-micromolar binding to both Bcl-2 (Ki=0.83 μM) and Mcl-1 (Ki=0.33 μM) [1]. In contrast, the BH3 mimetic ABT-737 is a potent Bcl-2 inhibitor (EC50=30.3 nM) but shows no measurable activity against Mcl-1 . Similarly, the FDA-approved venetoclax (ABT-199) selectively inhibits Bcl-2 (Ki<0.01 nM) with negligible Mcl-1 affinity. This dual-target profile enables YCW-E11 to induce apoptosis in cancer cells where Mcl-1 mediates resistance to single-agent Bcl-2 blockade.
| Evidence Dimension | Binding affinity (Ki) to Mcl-1 |
|---|---|
| Target Compound Data | YCW-E11 Ki=0.33 μM |
| Comparator Or Baseline | ABT-737 Ki >10 μM (no significant inhibition) |
| Quantified Difference | >30-fold difference in Mcl-1 affinity |
| Conditions | Fluorescence polarization binding assay |
Why This Matters
Enables research on Mcl-1-driven resistance mechanisms that are inaccessible with single-target Bcl-2 inhibitors.
- [1] PeptideDB. YCW-E11 Ki values: Bcl-2 0.83 μM, Mcl-1 0.33 μM. View Source
